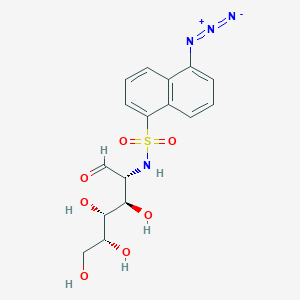
Galn-ans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galn-ans is a chemical compound known for its unique structure and properties It is characterized by the presence of an azido group attached to a naphthalenesulfonyl moiety, which is further linked to a galactosamine unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Galn-ans typically involves multiple steps One common method starts with the sulfonation of naphthalene to introduce the sulfonyl groupThe final step involves the coupling of the naphthalenesulfonyl azide with galactosamine under specific reaction conditions, such as the use of a suitable solvent and temperature control .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Análisis De Reacciones Químicas
Types of Reactions
Galn-ans can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields amines, while oxidation can produce nitro compounds .
Aplicaciones Científicas De Investigación
Galn-ans has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Galn-ans involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The naphthalenesulfonyl moiety can interact with proteins and other biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Azido-5-naphthalenesulfonyl)glucosamine
- N-(1-Azido-5-naphthalenesulfonyl)mannosamine
- N-(1-Azido-5-naphthalenesulfonyl)fucosamine
Uniqueness
Galn-ans is unique due to its specific combination of the azido group, naphthalenesulfonyl moiety, and galactosamine unit. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
140485-27-4 |
|---|---|
Fórmula molecular |
C16H18N4O7S |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1 |
Clave InChI |
PZWKLBHJPXBTMP-XNISGKROSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
SMILES isomérico |
C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-] |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
Sinónimos |
GalN-ANS N-(1-azido-5-naphthalenesulfonyl)galactosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















